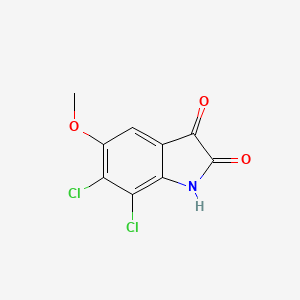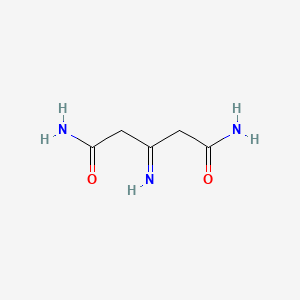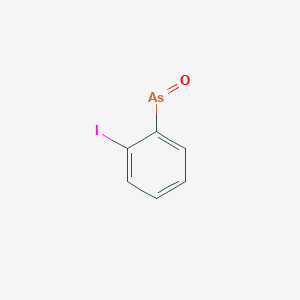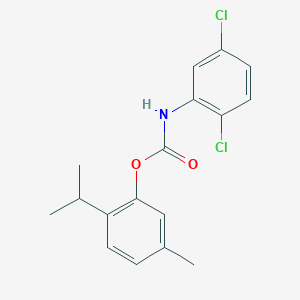
Ethyl bis(methylsulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl bis(methylsulfanyl)acetate is an organic compound characterized by the presence of two methylsulfanyl groups attached to an ethyl acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl bis(methylsulfanyl)acetate can be synthesized through the reaction of ethyl acetate with methylsulfanyl reagents under controlled conditions. One common method involves the use of ethyl acetate and methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl bis(methylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Ethyl bis(methylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of ethyl bis(methylsulfanyl)acetate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s methylsulfanyl groups can participate in redox reactions, influencing oxidative stress pathways and modulating enzyme activities. Additionally, its ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Ethyl acetate: A simpler ester without the methylsulfanyl groups.
Methylsulfanyl acetate: Contains only one methylsulfanyl group.
Bis(methylsulfanyl)methane: Lacks the ester functionality.
Uniqueness: Ethyl bis(methylsulfanyl)acetate is unique due to the presence of both ester and bis(methylsulfanyl) functionalities, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
7023-83-8 |
|---|---|
Fórmula molecular |
C6H12O2S2 |
Peso molecular |
180.3 g/mol |
Nombre IUPAC |
ethyl 2,2-bis(methylsulfanyl)acetate |
InChI |
InChI=1S/C6H12O2S2/c1-4-8-5(7)6(9-2)10-3/h6H,4H2,1-3H3 |
Clave InChI |
QHXKFJMNMUICNS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea](/img/structure/B14722629.png)

![2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole](/img/structure/B14722634.png)

![1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene)](/img/structure/B14722645.png)

![4-[(2,6-Diamino-5-nitrosopyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B14722662.png)



